![molecular formula C13H10ClN3 B2750975 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338681-94-9](/img/structure/B2750975.png)
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine (4-CPP) is a heterocyclic aromatic compound with a pyrazolo[1,5-a]pyrazine core. It is a relatively new compound, first synthesized in 1984, and has been the subject of much research in the past few decades. 4-CPP has been studied for its potential applications in medicinal chemistry, as a potential drug target, and as a biochemical and physiological tool.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Researchers have synthesized a variety of pyrazole derivatives, including 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine, which demonstrated significant antimicrobial activities. These compounds were prepared using multi-component cyclo-condensation reactions and showed promising results against various bacterial and fungal infections (Kendre, Landge, & Bhusare, 2015).
Anticancer Properties
- A study focused on synthesizing a new series of pyrazoles bearing an indazolylthiazole moiety, related to the this compound structure. These compounds exhibited significant anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Dawoud et al., 2021).
Synthesis Techniques
- The synthesis of similar pyrazole derivatives and their functionalization for various scientific applications has been a subject of research. Studies have detailed the methods for creating such compounds, which can be applied to synthesize this compound and its analogs (Abushanab, Lee, & Goodman, 1973).
Antidepressant Activities
- Pyrazoline derivatives, closely related to this compound, have been synthesized and evaluated for their antidepressant activities. These compounds have shown promising results in reducing immobility times in animal models, suggesting their potential use in treating depression (Palaska, Aytemir, Uzbay, & Erol, 2001).
Anti-inflammatory Activity
- Some novel pyrazolo[3,4-d]pyrimidines, structurally related to this compound, have been synthesized and tested for their anti-inflammatory activity. These compounds were found to exhibit significant anti-inflammatory properties in rat models (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, preventing cell cycle progression and inducing apoptosis .
Biochemical Pathways
If it acts similarly to related compounds, it may interfere with the cell cycle by inhibiting cdk2 . This could lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells.
Result of Action
If it acts similarly to related compounds, it may inhibit cell cycle progression and induce apoptosis . This could potentially lead to the death of rapidly dividing cells, such as cancer cells.
properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11-8-12-13(14)15-6-7-17(12)16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKHDSRFXPRKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

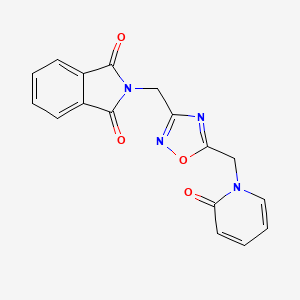
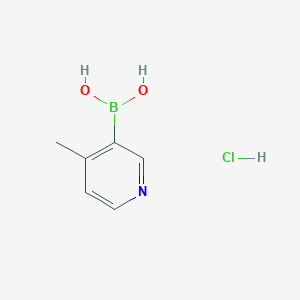
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

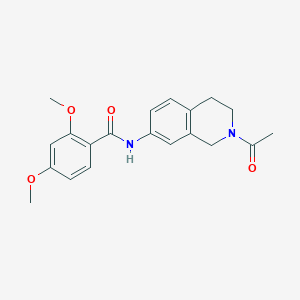

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)
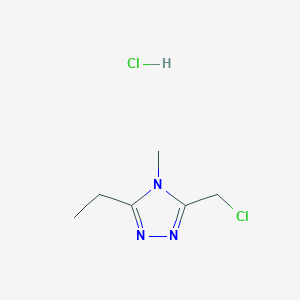
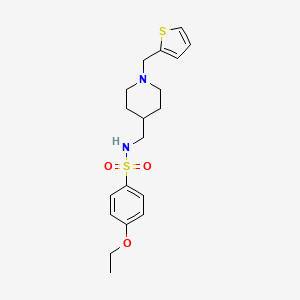
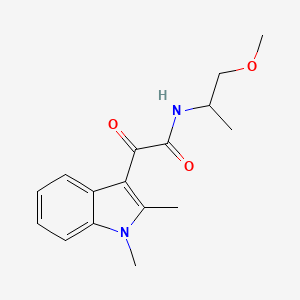
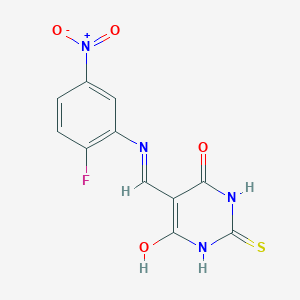
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2750915.png)